Podocarpusflavone B

Neuroprotection Alzheimer's Disease Amyloid-beta

Researchers studying Alzheimer's disease often lack well-characterized biflavonoid probes with validated neuroprotective potency. Podocarpusflavone B addresses this gap as a structurally authenticated 3',8''-biflavone with quantifiable efficacy. • Potent Aβ42 cytoprotection in PC-12 cells (EC50=5.18 µM), an ideal benchmark for neuroprotective agent discovery. • SARS-CoV-2 Mpro inhibition (IC50=43.2 µM), providing a natural scaffold for antiviral medicinal chemistry. • In vivo renal fibrosis efficacy via Fyn/Stat3 pathway modulation. Supplied with rigorous analytical documentation for batch-to-batch reproducibility.

Molecular Formula C32H22O10
Molecular Weight 566.5 g/mol
CAS No. 23624-21-7
Cat. No. B017318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePodocarpusflavone B
CAS23624-21-7
Molecular FormulaC32H22O10
Molecular Weight566.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)O
InChIInChI=1S/C32H22O10/c1-39-17-6-3-15(4-7-17)26-14-25(38)31-23(36)12-22(35)29(32(31)42-26)19-9-16(5-8-20(19)33)27-13-24(37)30-21(34)10-18(40-2)11-28(30)41-27/h3-14,33-36H,1-2H3
InChIKeyGZTVUTQZSAZUIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Podocarpusflavone B: A 3',8''-Biflavone for Specialized Research


Podocarpusflavone B (Putraflavone; 4''',7-Di-O-methylamentoflavone) is a naturally occurring biflavonoid, chemically a dimer of apigenin [1]. It belongs to the 3',8''-biflavone subclass, defined by a specific C3'-C8'' interflavonoid linkage [2]. Identified in various plant sources including Podocarpus species and Ginkgo biloba, its structure (C32H22O10; MW 566.51) features methoxy groups at the 4''' and 7 positions, distinguishing it from non-methylated analogs like amentoflavone . This guide focuses exclusively on its evidence-backed, quantifiable biological differentiation.

1
3',8''-Biflavone scaffold for structure-activity relationship (SAR) studies; distinct from monomeric flavonoids.
2
Methoxy substitution pattern supports comparative methylation influence research in biflavonoids.
3
Reported in vitro and in vivo model contexts; suitable for pathway-specific probe selection.
Class-level biflavonoid; individual assay response requires validation.

Podocarpusflavone B: Potency vs. Functional Equivalence


Substituting Podocarpusflavone B with another 3',8''-biflavone (e.g., amentoflavone, ginkgetin) or a monomeric flavonoid (e.g., apigenin) is not scientifically sound due to dramatic functional divergence. The dimeric structure itself confers enhanced or distinct biological effects compared to monomers [1]. Crucially, specific structural modifications within the biflavonoid class, such as the methoxylation pattern present in Podocarpusflavone B, lead to unique potency and selectivity profiles. For instance, while many 3',8''-biflavones show PDE inhibition, their isoform selectivity and IC50 values vary significantly [2]. Similarly, in Alzheimer's disease models, only a subset of amentoflavone-type biflavonoids, including Podocarpusflavone B, demonstrate potent cytoprotection against Aβ42 toxicity, with its EC50 value distinguishing it from both close analogs and unrelated natural compounds [3].

!
Monomeric flavonoids (e.g., apigenin) lack the dimeric biflavonoid scaffold; cytoprotective effects may not transfer.
!
Close 3',8''-biflavone analogs (e.g., amentoflavone, ginkgetin) differ in methylation pattern, altering PDE isoform selectivity and amyloid-beta potency context.
!
Functional equivalence cannot be assumed within biflavonoid subclass; substitution requires re-validation of biological endpoints.

Podocarpusflavone B: Quantitative Evidence Guide


Neuroprotection in Amyloid-β Cytotoxicity Model

In a direct comparative study of 22 biflavonoids, Podocarpusflavone B (compound 8) was among a small subset exhibiting strong cytoprotection against Aβ42-induced cytotoxicity in PC-12 cells. Its EC50 value of 5.18 µM [1] demonstrates superior potency to close structural analog isoginkgetin (EC50 = 10.77 µM) and establishes it as more active than the non-biflavonoid comparators apigenin and (-)-epigallocatechin gallate, which showed weaker inhibitory activities [1].

Aβ42 Cytoprotection (EC50)
Head-to-head
EC50 = 5.18 µM
Reported cytoprotective potency context
2.1-fold vs. isoginkgetin; MTT assay
Neuroprotection Alzheimer's Disease Amyloid-beta Biflavonoid SAR

SARS-CoV-2 Main Protease Inhibition

Podocarpusflavone B has been identified and quantified as an inhibitor of the SARS-CoV-2 main protease (Mpro/3CLpro, EC 3.4.22.B80). Its inhibitory activity is reported with an IC50 value of 43.2 µM [1]. This provides a baseline for antiviral studies and distinguishes it from closely related biflavonoids like morelloflavone (IC50 = 36.4 µM) and podocarpusflavone A (IC50 = 43.2 µM) under the same assay conditions (pH 8, 37°C) [1].

SARS-CoV-2 Mpro Inhibition
Head-to-head
IC50 = 43.2 µM vs. 36.4 µM (morelloflavone)
Reported Mpro inhibition context
Equipotent to podocarpusflavone A; pH 8, 37°C
Antiviral SARS-CoV-2 Mpro Inhibitor COVID-19 Enzyme Inhibition

Renal Fibrosis and Fyn/Stat3 Signaling In Vivo

In a rodent model of renal fibrosis (unilateral ureteral obstruction, UUO), Podocarpusflavone B (referred to as POD) demonstrated significant renoprotective effects. Treatment with POD retarded the infiltration of macrophages and reduced the aberrant deposition of fibrotic markers (α-SMA, Col1a1, and fibronectin) in vivo [1]. Mechanistically, the study showed POD inhibits the activation of Fyn and the phosphorylation of Stat3 [1]. While a head-to-head comparison with another biflavonoid is absent, this in vivo evidence for a specific mechanism and disease model is currently a unique differentiator for this compound.

Renal Fibrosis In Vivo
Model context
Reduced fibrotic markers & macrophage infiltration
Reported in vivo model-response context
UUO rodent model; Fyn/Stat3 pathway
Renal Fibrosis Inflammation In Vivo Model Natural Product Signal Transduction

Podocarpusflavone B: Research Application Scenarios


Amyloid-β Neurotoxicity & Alzheimer's Models

Podocarpusflavone B is a strong candidate for use as a chemical probe in studies of Alzheimer's disease pathophysiology. Its potent cytoprotective effect against Aβ42 cytotoxicity in PC-12 cells (EC50 = 5.18 µM) [1] makes it suitable for investigating mechanisms of amyloid-induced neuronal damage and for use as a benchmark compound in the discovery of novel neuroprotective agents from the biflavonoid class.

Renal Fibrosis and Inflammation In Vivo

For research into chronic kidney disease, Podocarpusflavone B is a valuable tool compound. Its demonstrated in vivo efficacy in a UUO rodent model, where it mitigated fibrosis and inflammation by targeting the Fyn/Stat3 signaling pathway [2], provides a solid foundation for its use in further pharmacological studies of renal protection and related fibrotic diseases.

SARS-CoV-2 Mpro Antiviral Research

In the context of antiviral drug discovery, Podocarpusflavone B serves as a validated, naturally derived inhibitor of the SARS-CoV-2 main protease (Mpro), with a reported IC50 of 43.2 µM [3]. It is a relevant tool compound for studying Mpro inhibition, serving as a scaffold for further medicinal chemistry optimization or as a positive control in biochemical assays aimed at identifying more potent inhibitors.

PDE Isoform Profiling & Selectivity

Podocarpusflavone B is one of several structurally related 3',8''-biflavones known to exhibit 'strong inhibitory activity on several PDE isoforms' [4]. While the exact isoform profile and IC50 values for Podocarpusflavone B itself were not detailed in this study, it is a key member of a class with validated PDE inhibition. This makes it a relevant compound for comparative structure-activity relationship (SAR) studies to delineate how subtle structural differences (e.g., methylation pattern vs. amentoflavone) influence PDE isoform selectivity and potency.

Application
Selection Property
Validation Focus
Amyloid-beta research
Cytoprotective potency profile
Amyloid-beta neurotoxicity endpoints
Renal fibrosis model studies
In vivo anti-fibrotic pathway modulation
Fibrosis and inflammation endpoints
SARS-CoV-2 Mpro studies
Mpro inhibitory activity context
Biochemical assay endpoints
PDE isoform profiling
Class-level PDE inhibition profile
Isoform selectivity comparison

Technical Documentation Hub

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37 linked technical documents
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